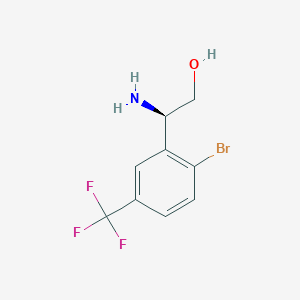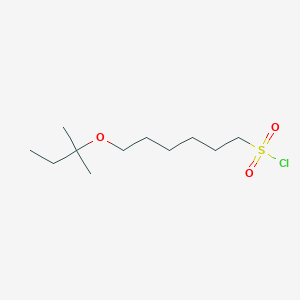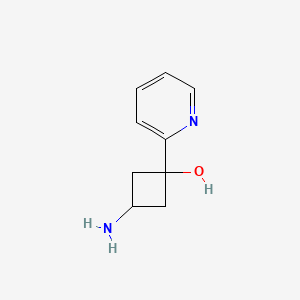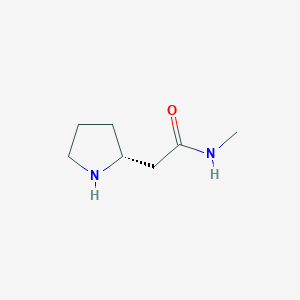
(R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is known for its use as a solvent in various industrial applications due to its ability to dissolve diverse materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used .
Industrial Production Methods
Industrial production of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide typically involves large-scale ester-to-amide conversion processes. The production capacity ranges from 200,000 to 250,000 tons annually .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds and in the formulation of polymers.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Wirkmechanismus
The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can enhance the permeability of drugs through biological membranes, thereby improving their bioavailability .
Vergleich Mit ähnlichen Verbindungen
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be compared with other similar compounds such as:
N-methyl-2-pyrrolidone: Both compounds are used as solvents and have similar chemical properties.
2-pyrrolidone: This compound is also used as a solvent and has similar applications in the pharmaceutical and chemical industries.
The uniqueness of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide lies in its specific molecular structure, which provides it with unique solubility and interaction properties.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
InChI-Schlüssel |
WPFGFQYXHQUDCJ-ZCFIWIBFSA-N |
Isomerische SMILES |
CNC(=O)C[C@H]1CCCN1 |
Kanonische SMILES |
CNC(=O)CC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



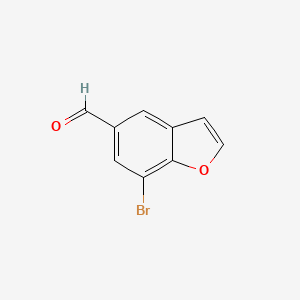
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
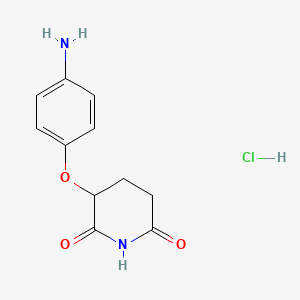
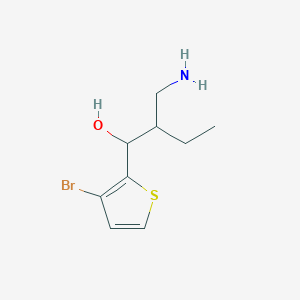
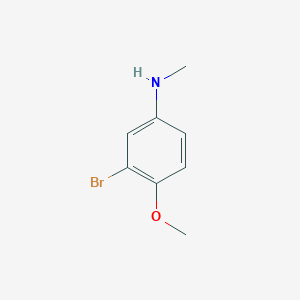
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

